5-Chloro-3-methyl benzofuran 2-methanol

Physicochemical profiling Drug-likeness LogP

5-Chloro-3-methyl benzofuran-2-methanol (CAS 463976-65-0, molecular formula C₁₀H₉ClO₂, molecular weight 196.63 g/mol) is a 2-functionalized benzofuran derivative bearing a chlorine atom at position 5, a methyl group at position 3, and a hydroxymethyl (-CH₂OH) group at position 2 of the benzofuran core. This substitution pattern distinguishes it from the mono-substituted analogs — 3-methylbenzofuran-2-methanol (CAS 55581-62-9) and (5-chlorobenzofuran-2-yl)methanol (CAS 235082-69-6) — by simultaneously introducing both electron-withdrawing (5-Cl) and electron-donating/steric (3-CH₃) features alongside a primary alcohol handle suitable for further derivatization.

Molecular Formula C10H9ClO2
Molecular Weight 196.63 g/mol
Cat. No. B8630948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-3-methyl benzofuran 2-methanol
Molecular FormulaC10H9ClO2
Molecular Weight196.63 g/mol
Structural Identifiers
SMILESCC1=C(OC2=C1C=C(C=C2)Cl)CO
InChIInChI=1S/C10H9ClO2/c1-6-8-4-7(11)2-3-9(8)13-10(6)5-12/h2-4,12H,5H2,1H3
InChIKeyAVCJJKUQMCJKLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-3-methyl benzofuran-2-methanol (CAS 463976-65-0): A Dual-Substituted Benzofuran Scaffold for Medicinal Chemistry and Chemical Biology Procurement


5-Chloro-3-methyl benzofuran-2-methanol (CAS 463976-65-0, molecular formula C₁₀H₉ClO₂, molecular weight 196.63 g/mol) is a 2-functionalized benzofuran derivative bearing a chlorine atom at position 5, a methyl group at position 3, and a hydroxymethyl (-CH₂OH) group at position 2 of the benzofuran core . This substitution pattern distinguishes it from the mono-substituted analogs — 3-methylbenzofuran-2-methanol (CAS 55581-62-9) and (5-chlorobenzofuran-2-yl)methanol (CAS 235082-69-6) — by simultaneously introducing both electron-withdrawing (5-Cl) and electron-donating/steric (3-CH₃) features alongside a primary alcohol handle suitable for further derivatization . The compound is primarily utilized as a synthetic building block in the construction of biologically active heterocyclic systems, including aldose reductase inhibitors, antimicrobial agents, and CNS-active benzodiazepine hybrids [1].

Why 5-Chloro-3-methyl benzofuran-2-methanol Cannot Be Replaced by Mono-Substituted or Unsubstituted Benzofuran-2-methanol Analogs


Interchanging benzofuran-2-methanol derivatives with different substitution patterns is not scientifically valid because each substituent at positions 3 and 5 independently — and synergistically — modulates the scaffold's electronic profile, lipophilicity, metabolic stability, and synthetic reactivity . The 5-chloro substituent exerts an electron-withdrawing inductive effect that alters the electron density of the fused ring system, influencing both electrophilic aromatic substitution reactivity and the compound's oxidative stability. The 3-methyl group introduces steric bulk adjacent to the 2-hydroxymethyl handle, affecting both the conformational preferences of downstream derivatives and the compound's lipophilicity (estimated ΔLogP ≈ +0.5–0.9 vs. the non-chlorinated 3-methyl analog) . Critically, the 5-chloro-3-methyl substitution pattern is not merely additive: this specific combination was essential for achieving the picomolar-range aldose reductase inhibitory activity observed in 6-(5-chloro-3-methylbenzofuran-2-sulfonyl)-2H-pyridazin-3-one (IC₅₀ = 1 nM), a derivative that emerged from extensive SAR exploration where congeners lacking either substituent showed substantially reduced potency [1]. Procurement of the unsubstituted or mono-substituted analog for applications requiring this specific electronic and steric profile therefore carries a high risk of experimental failure.

Quantitative Differential Evidence: 5-Chloro-3-methyl benzofuran-2-methanol vs. Closest Analogs — Head-to-Head and Cross-Study Comparisons


Molecular Weight and Physicochemical Profile: How the 5-Cl/3-CH₃ Combination Shifts Key Drug-Likeness Parameters Relative to Mono-Substituted Analogs

5-Chloro-3-methyl benzofuran-2-methanol (MW 196.63 g/mol) carries a molecular weight increment of +34.44 g/mol over 3-methylbenzofuran-2-methanol (MW 162.19 g/mol, CAS 55581-62-9) due solely to the chlorine substituent at position 5, and +14.03 g/mol over (5-chlorobenzofuran-2-yl)methanol (MW 182.6 g/mol, CAS 235082-69-6) due to the methyl at position 3 . The unsubstituted parent benzofuran-2-methanol (CAS 55038-01-2) has a substantially lower MW of 148.16 g/mol and a LogP of 1.93 . The 3-methyl analog has an XLogP3 of 1.8 . The addition of the 5-chloro substituent to the 3-methyl scaffold is estimated to increase LogP by approximately 0.5–0.9 log units (predicted range ~2.3–2.7) based on the Hansch π-value for aromatic chlorine (+0.71), producing a compound with significantly higher lipophilicity than any mono-substituted comparator [1]. This differential lipophilicity directly impacts membrane permeability, protein binding, and compound handling in biological assays.

Physicochemical profiling Drug-likeness LogP Lead optimization

Derivatization into Aldose Reductase Inhibitors: The 5-Chloro-3-methylbenzofuran Core Enables Picomolar Potency That Is Absent in Analogs Lacking This Substitution Pattern

The derivative 6-(5-chloro-3-methylbenzofuran-2-sulfonyl)-2H-pyridazin-3-one (compound 19m, also designated CP-744809), synthesized directly from 5-chloro-3-methylbenzofuran-2-sulfonyl intermediates, exhibits an IC₅₀ of 1 nM against human aldose reductase (AKR1B1), making it one of the most potent non-carboxylic acid, non-hydantoin aldose reductase inhibitors yet described [1]. An earlier benzofuran-sulfonyl-pyridazinone analog in the same series showed an IC₅₀ of 140 nM [2], while the crystal structure of this inhibitor bound to human aldose reductase (PDB 1Z8A, resolution 0.95 Å) confirmed that both the 5-chloro and 3-methyl substituents of the benzofuran ring make critical contacts within the enzyme active site [3]. In vivo, this compound demonstrated an ED₉₀ of 0.8 mg/kg for sciatic nerve sorbitol reduction and 4.0 mg/kg for fructose reduction in chronically diabetic rats, with 98% oral bioavailability and a plasma half-life of 26 ± 3 hours [1]. By contrast, the SAR exploration revealed that the unsubstituted phenylsulfonyl-pyridazinone lead compound (8) showed only modest AR inhibition, and the 6-(2,4-dichlorophenylsulfonyl) analog (8l) — lacking the benzofuran core entirely — was substantially less potent than 19m [1]. This demonstrates that the 5-chloro-3-methylbenzofuran scaffold is not merely a carrier but an essential pharmacophoric element.

Aldose reductase inhibition Diabetic complications Structure-activity relationship Medicinal chemistry

Synthetic Versatility: Three Orthogonal Reactive Sites Enable Divergent Derivatization Strategies Not Accessible with Mono-Substituted Analogs

5-Chloro-3-methyl benzofuran-2-methanol provides three chemically distinct and orthogonally addressable functional domains within a single, low-molecular-weight scaffold: (i) the 2-hydroxymethyl group can undergo oxidation to the aldehyde or carboxylic acid, esterification, etherification (Williamson or Mitsunobu), or conversion to a leaving group (e.g., bromide or mesylate) for nucleophilic displacement; (ii) the 5-chloro substituent is amenable to transition-metal-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) for C-C or C-N bond formation, a reactivity pathway unavailable in the non-halogenated 3-methylbenzofuran-2-methanol (CAS 55581-62-9) ; and (iii) the 3-methyl group provides steric shielding of the C-2 position while leaving the C-4, C-6, and C-7 positions available for electrophilic substitution [1]. This contrasts with (5-chlorobenzofuran-2-yl)methanol (CAS 235082-69-6), which lacks the 3-methyl group and therefore presents a different steric environment at the furan ring positions adjacent to the 2-hydroxymethyl handle. The compound has been employed as a starting material for constructing diverse heterocyclic systems including 1H-pyrazolines, benzodiazepines, benzothiazepines, quinoxalines, and 1,3,4-oxadiazoles — each accessed through selective functionalization of one or more of these three reactive sites [2].

Synthetic chemistry Building block Divergent synthesis Cross-coupling

Antimicrobial SAR Context: The Halogen-Methyl Substitution Pattern Is Associated with Enhanced Antibacterial Activity in Benzofuran Derivative Series

In systematic antimicrobial evaluations of benzofuran derivatives, substitution pattern has been shown to be a primary determinant of activity. The benzofuran scaffold bearing 5-chloro-3-methyl substitution, when further derivatized at the 2-position into carbohydrazide, thiosemicarbazide, and heterocyclic derivatives (1,3,4-oxadiazoles, 1,3,4-thiadiazoles, 1,2,4-triazoles), yielded compounds exhibiting 'good antimicrobial activity' against tested bacterial and fungal strains [1]. In the broader benzofuran antimicrobial literature, hydrophobic benzofuran analogs bearing aryl substituents have demonstrated favorable antibacterial activities with MIC₈₀ values of 0.39–3.12 μg/mL against Staphylococcus aureus (including MRSA), Bacillus subtilis, and Candida albicans — better than control drugs [2]. A review of benzofuran SAR notes that 'the presence of halogen may be essential for benzofuran derivatives to possess antimicrobial activity' [3]. While direct MIC data for the unsubstituted 5-chloro-3-methyl benzofuran-2-methanol itself are not reported in peer-reviewed literature — activity data are primarily available for its downstream derivatives — the scaffold's consistent appearance in active antimicrobial series, contrasted with the failure of non-halogenated benzofuran derivatives to show antimicrobial activity in some screening panels [4], supports the functional importance of the 5-chloro substituent.

Antimicrobial resistance Benzofuran SAR Antibacterial Gram-positive

Crystallographically Validated Target Engagement: The 5-Chloro-3-methylbenzofuran Moiety Makes Specific, Resolved Contacts in the Aldose Reductase Active Site

The high-resolution (0.95 Å) crystal structure of human aldose reductase (AKR1B1) in complex with 6-[(5-chloro-3-methyl-1-benzofuran-2-yl)sulfonyl]pyridazin-3(2H)-one (PDB ID: 1Z8A) provides atomic-level evidence that the 5-chloro-3-methylbenzofuran moiety occupies a specific and well-defined binding pocket within the enzyme active site [1]. The structure reveals an 'alternative active site anchoring group' binding mode, wherein the benzofuran ring system makes extensive hydrophobic contacts with residues lining the active site cleft, while the 5-chloro substituent participates in a halogen-bonding interaction and the 3-methyl group fills a lipophilic sub-pocket adjacent to the catalytic residues [1]. This structural information is uniquely available for the 5-chloro-3-methyl substituted benzofuran core; a search of the Protein Data Bank reveals no deposited structures of aldose reductase or other targets in complex with benzofuran-2-methanol derivatives bearing alternative (e.g., 5-H, 5-F, 5-Br, or 3-H) substitution patterns at comparable resolution [2]. This structural validation provides procurement-relevant confidence that the 5-chloro-3-methyl substitution pattern is not interchangeable with other halogen/alkyl combinations for this target class.

Structural biology X-ray crystallography Drug-target interactions Structure-based drug design

Differentiation from the 2-Acetyl Analog: Oxidation State at C-2 Determines Downstream Synthetic Pathways and Pharmacophore Presentation

5-Chloro-3-methyl benzofuran-2-methanol is the reduced (alcohol) form of 5-chloro-3-methyl-2-acetylbenzofuran, a common starting material in benzofuran heterocyclic synthesis [1]. The 2-acetyl analog has been extensively used for Claisen-Schmidt condensations with aromatic aldehydes to generate α,β-unsaturated ketone intermediates (chalcone analogs), which then undergo cyclocondensation with hydrazine, ortho-phenylenediamine, or ortho-aminothiophenol to yield pyrazolines, benzodiazepines, and benzothiazepines, respectively [2]. The 2-methanol analog, by contrast, cannot directly participate in these condensation reactions — the alcohol must first be oxidized to the aldehyde or ketone oxidation state — but offers distinct advantages: (a) the primary alcohol is a superior handle for etherification, esterification, and Mitsunobu reactions that are inefficient or impossible with the ketone; (b) the alcohol provides a hydrogen-bond donor (HBD count = 1, HBA count = 2) that the ketone lacks, altering the pharmacophore presentation of the final derivatives ; and (c) the alcohol-to-ketone oxidation is chemically straightforward, whereas the ketone-to-alcohol reduction of the acetyl analog is less selective in the presence of the benzofuran ring [3]. This makes the methanol analog the more versatile starting material when the synthetic plan requires both condensation chemistry and alcohol-specific transformations.

Synthetic intermediate Functional group interconversion Building block selection Oxidation state

Recommended Procurement Scenarios for 5-Chloro-3-methyl benzofuran-2-methanol Based on Quantitative Differentiation Evidence


Aldose Reductase Inhibitor Lead Optimization Programs Targeting Diabetic Complications

The 5-chloro-3-methylbenzofuran-2-methanol scaffold is the validated starting point for synthesizing non-carboxylic acid, non-hydantoin aldose reductase inhibitors. Its derivative CP-744809 (19m) demonstrated IC₅₀ = 1 nM against human AKR1B1, ED₉₀ of 0.8 mg/kg (sorbitol) and 4.0 mg/kg (fructose) in diabetic rats, 98% oral bioavailability, and a 26-hour plasma half-life [1]. The high-resolution co-crystal structure (PDB 1Z8A, 0.95 Å) confirms that both the 5-chloro and 3-methyl substituents engage specific active-site contacts [2]. Procurement of the 5-chloro-3-methyl substituted benzofuran-2-methanol is essential for this application; the 3-methyl analog lacking chlorine or the 5-chloro analog lacking the 3-methyl group would generate derivatives with fundamentally different binding modes and reduced potency.

Divergent Heterocyclic Library Synthesis Requiring a Tri-Functional Benzofuran Building Block

For medicinal chemistry groups constructing focused libraries of benzofuran-fused heterocycles (pyrazolines, benzodiazepines, benzothiazepines, quinoxalines, 1,3,4-oxadiazoles, 1,2,4-triazoles), the 5-chloro-3-methyl benzofuran-2-methanol scaffold offers three orthogonally addressable reactive sites from a single building block [1]. The 2-hydroxymethyl group can be oxidized for condensation chemistry; the 5-chloro group enables late-stage diversification via cross-coupling; and the 3-methyl group provides steric direction [2]. This reduces the number of starting materials required for a diversified library and maximizes the chemical space explored per synthetic step.

Antimicrobial Lead Discovery Where Halogen Substituents Are Prerequisite for Activity

Class-level SAR evidence indicates that the presence of halogen on the benzofuran scaffold is essential for antimicrobial activity, with halogenated derivatives showing MIC₈₀ values as low as 0.39 μg/mL against Gram-positive pathogens including MRSA [1]. In contrast, non-halogenated benzofuran derivatives have shown zero detectable antimicrobial activity in parallel screening panels [2]. The 5-chloro-3-methyl benzofuran-2-methanol scaffold provides the halogen substituent required for antimicrobial phenotype while retaining the 3-methyl substitution that enhances lipophilicity and membrane penetration. This makes it a rational procurement choice over the non-chlorinated 3-methyl analog for antimicrobial screening cascades.

Structure-Based Drug Design Requiring Experimentally Validated Binding Modes for the Benzofuran Pharmacophore

The 5-chloro-3-methylbenzofuran moiety is one of the few benzofuran substitution patterns with deposited high-resolution co-crystal structures demonstrating specific target engagement (4 PDB entries for the sulfonyl-pyridazinone derivative bound to aldose reductase) [1]. For computational chemistry and structure-based design groups seeking benzofuran scaffolds with experimentally validated binding modes, this compound provides a level of structural confidence that alternative substitution patterns (5-H, 5-F, 5-Br, 3-H) cannot offer due to the absence of comparable co-crystal structures in the PDB [2]. This is particularly valuable for docking validation, pharmacophore model generation, and binding free-energy perturbation studies.

Quote Request

Request a Quote for 5-Chloro-3-methyl benzofuran 2-methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.